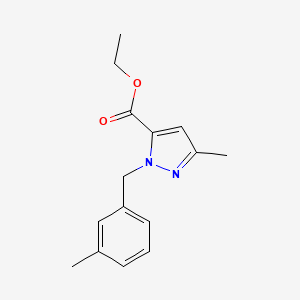

ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate

Description

Properties

Molecular Formula |

C15H18N2O2 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

ethyl 5-methyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-12(3)16-17(14)10-13-7-5-6-11(2)8-13/h5-9H,4,10H2,1-3H3 |

InChI Key |

OVELECYYYTWBIK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC2=CC=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-methylbenzylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The benzyl and ethyl ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For example, compounds similar to this compound have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The mechanism often involves inhibition of cyclooxygenase enzymes .

Agrochemical Applications

The compound has potential applications in agriculture as a pesticide or herbicide due to its ability to target specific biological pathways in pests while being less harmful to non-target organisms.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited notable inhibition against several strains of bacteria and fungi, outperforming some commercial antibiotics .

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : The 3-methylbenzyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., thienyl or unsubstituted N1) .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in CAS 938182-43-5) increase reactivity, whereas electron-donating groups (e.g., methyl) stabilize the aromatic system .

- Steric Effects : Bulkier substituents (e.g., tert-butyl in ) may hinder molecular packing or binding interactions, though this requires further structural analysis .

Comparison :

Bioactivity

- Apoptosis Induction : Ethyl 1-arylmethyl-3-aryl derivatives (e.g., compound 3c) promote HUVEC apoptosis at 5–20 μmol/L, with dose-dependent effects .

- Insecticidal Activity : Halogenated pyrazoles (e.g., 3-bromo derivatives) exhibit potent insecticidal properties due to increased electrophilicity .

- Pharmaceutical Potential: Aminoalkyl-substituted analogs (e.g., ) show enhanced hydrogen-bonding capacity, suggesting utility in drug design .

Structural Insights

- Crystal Packing : The 4-methoxybenzyl analog () forms hydrogen-bonded dimers, whereas the target compound’s 3-methylbenzyl group may favor hydrophobic interactions .

Biological Activity

Ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family, characterized by its unique structure that includes an ethyl ester group, a methyl group, and a benzyl group attached to the pyrazole ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O2 |

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | Ethyl 5-methyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate |

| CAS Number | 2208822-69-7 |

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylbenzylhydrazine with ethyl acetoacetate. The process generally includes the formation of a hydrazone intermediate followed by cyclization to form the pyrazole ring under acidic or basic conditions, often utilizing solvents like ethanol or methanol.

Antimicrobial Properties

Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound displayed varying degrees of inhibition against bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It is hypothesized to inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation in various biological systems. This mechanism may involve binding to molecular targets that modulate inflammatory responses .

Case Studies

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic and inflammatory pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular responses and signaling pathways.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate, and how are intermediates characterized?

- Methodology : A common approach involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by alkylation. For example, ethyl pyrazole carboxylates are synthesized via coupling reactions using Pd(PPh₃)₄ catalysts in degassed DMF/water mixtures with aryl boronic acids (e.g., Suzuki-Miyaura coupling) . Characterization typically employs -NMR, -NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity. X-ray crystallography (e.g., Bruker SMART CCD diffractometers) is used for definitive structural elucidation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Storage : Store in tightly sealed containers at 0–8°C to prevent degradation .

- Exposure Control : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Ensure adequate ventilation to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid release into drains .

Q. How is the purity of this compound validated, and what analytical thresholds are applied?

- Methodology : Purity is assessed via HPLC (≥98% by GC) and elemental analysis. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., 258.3 g/mol for C₁₅H₁₈N₂O₂) . Residual solvents are quantified using gas chromatography coupled with flame ionization detection (GC-FID) .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved when varying reaction conditions (e.g., solvent, catalyst)?

- Methodology : Systematic optimization studies are critical. For instance, while reports using K₃PO₄ in DMF/water, alternative bases (e.g., Na₂CO₃) or solvents (e.g., THF) may improve yields. Design of Experiments (DoE) tools can identify interactions between variables (e.g., temperature, catalyst loading). Reaction monitoring via in-situ IR or LC-MS helps track intermediate formation and side products .

Q. What strategies are employed to analyze crystal packing and intermolecular interactions in derivatives of this compound?

- Methodology : The Mercury CSD software (Cambridge Crystallographic Data Centre) enables visualization of crystal structures and hydrogen-bonding networks. Packing similarity calculations and void analysis (e.g., using Materials Module) help compare structural motifs across derivatives. For example, tri-clinic crystal systems (space group P1) with specific unit cell parameters (e.g., a = 8.119 Å, b = 10.173 Å) are analyzed for π-π stacking or van der Waals interactions .

Q. How does substitution at the pyrazole core influence biological activity, and what computational tools validate structure-activity relationships (SAR)?

- Methodology : SAR studies involve synthesizing analogs with substituents like halogens or methoxy groups at the benzyl or pyrazole positions. Biological assays (e.g., enzyme inhibition) are paired with molecular docking (e.g., AutoDock Vina) to predict binding affinities. For example, fluorophenyl substitutions may enhance blood-brain barrier penetration, as seen in mGluR5 ligand studies .

Q. What are the decomposition pathways of this compound under thermal stress, and how are hazardous byproducts mitigated?

- Methodology : Thermogravimetric analysis (TGA) and pyrolysis-GC/MS identify decomposition products like CO and NOₓ. Fire suppression protocols recommend dry chemical extinguishers or alcohol-resistant foam to limit toxic gas release .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported storage conditions (e.g., ambient vs. refrigerated)?

- Resolution : While specifies refrigeration (0–8°C), other SDSs lack detailed storage data. Stability studies under accelerated conditions (40°C/75% RH) can determine degradation kinetics. UV-Vis spectroscopy monitors absorbance shifts indicative of decomposition .

Q. Why do catalytic systems vary in efficiency for similar coupling reactions?

- Resolution : Catalyst performance depends on electronic/steric effects of substituents. For example, Pd(PPh₃)₄ may underperform with electron-deficient aryl boronic acids, necessitating alternative catalysts like Pd(OAc)₂ with SPhos ligands. Kinetic studies (e.g., turnover frequency calculations) quantify catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.